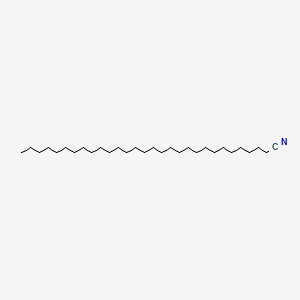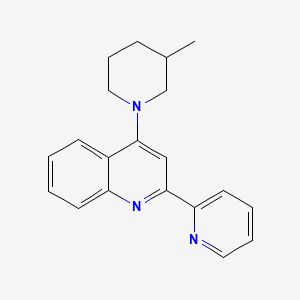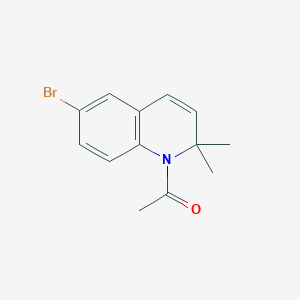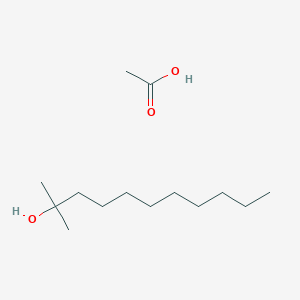
Acetic acid;2-methylundecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methylundecan-2-ol is an organic compound that combines the properties of both acetic acid and a secondary alcohol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylundecan-2-ol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-methylundecan-2-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process or the Cativa process, both of which use a rhodium or iridium catalyst, respectively . The production of 2-methylundecan-2-ol can be achieved through the hydration of 2-methylundecene, which involves the addition of water to the alkene in the presence of an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the alcohol can be substituted with halogens using reagents like phosphorus tribromide or thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) under reflux conditions.
Major Products
Oxidation: 2-methylundecan-2-one.
Reduction: 2-methylundecan-1-ol.
Substitution: 2-bromo-2-methylundecane.
Applications De Recherche Scientifique
Acetic acid;2-methylundecan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly against gram-negative bacteria.
Industry: Utilized in the production of fragrances and flavorings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid;2-methylundecan-2-ol involves its interaction with microbial cell membranes. The acetic acid component disrupts the cell membrane integrity, leading to cell lysis and death. The secondary alcohol group can also interact with membrane proteins, further enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
2-methylundecanol: A secondary alcohol with a long carbon chain, used in the production of fragrances.
Ethanol: A primary alcohol with antimicrobial properties, commonly used as a disinfectant.
Uniqueness
Acetic acid;2-methylundecan-2-ol is unique due to its combination of a carboxylic acid and a secondary alcohol, which imparts both antimicrobial properties and the ability to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
163399-21-1 |
|---|---|
Formule moléculaire |
C14H30O3 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
acetic acid;2-methylundecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2(3)4/h13H,4-11H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
BJIRQZYMUOWJNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)



![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
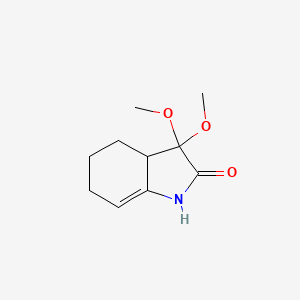
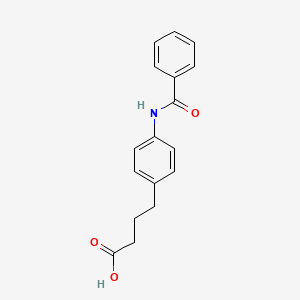
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
